molecular formula C6H6OS B081332 5-Methyl-2-thiophenecarboxaldehyde CAS No. 13679-70-4

5-Methyl-2-thiophenecarboxaldehyde

Cat. No. B081332
CAS RN: 13679-70-4
M. Wt: 126.18 g/mol
InChI Key: VAUMDUIUEPIGHM-UHFFFAOYSA-N
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Description

5-Methyl-2-thiophenecarboxaldehyde is used as a food additive and an analytical reagent . It has been synthesized and characterized using IR, 1H NMR, and Mass spectral data .


Synthesis Analysis

The synthesis of 5-Methyl-2-thiophenecarboxaldehyde involves a series of reactions starting from 2-thiophenecarboxaldehyde via metalation and alkylation .


Molecular Structure Analysis

The molecular formula of 5-Methyl-2-thiophenecarboxaldehyde is C6H6OS. Its molecular weight is 126.18 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

The compound has a density of 1.17 g/mL at 25 °C . Its boiling point is 114 °C/25 mmHg . It is soluble in ether and ethanol . The refractive index is n20/D 1.583 (lit.) .

Scientific Research Applications

1. Removal of Heavy Metals from Aqueous Mixtures

  • Application Summary: 5-Methyl-2-thiophenecarboxaldehyde (MTC)-derived Schiff base was immobilised over SBA-15 (TS-SBA-15) via a two-step modification procedure. This was used for the concentration-dependent selective removal of Cr (III), Pb (II) and Zn (II) from aqueous mixtures .
  • Methods of Application: Initially, (3-aminopropyl)triethoxysilane (APTES) was heterogenised over SBA-15 (NH 2 -SBA-15), and the Schiff base formation was followed by a reaction with MTC in hot methanol .
  • Results: The optimal condition for the removal of Cr (III), Pb (II) and Zn (II) from water was explored by varying the parameters, such as pH, stirring time, initial concentration and amount of adsorbent. The results suggested that TS-SBA-15 can achieve the adsorption maximum within 6 h at pH 6.5 .

2. Flavor and Fragrance Agents

  • Application Summary: 5-Methyl-2-thiophenecarboxaldehyde is used as a flavor and fragrance agent. It has a fruity type odor and an fruity type flavor .

3. Nonlinear Optical Material

  • Application Summary: 5-Methyl-2-thiophenecarboxaldehyde is used as a third-order nonlinear optical material .

4. Pharmaceuticals

  • Application Summary: 5-Methyl-2-thiophenecarboxaldehyde is used in the pharmaceutical industry .

5. Agrochemicals

  • Application Summary: 5-Methyl-2-thiophenecarboxaldehyde is used in the agrochemical industry .

6. Mass Spectrometry

  • Application Summary: 5-Methyl-2-thiophenecarboxaldehyde is used in mass spectrometry, which is a technique that helps determine the mass of particles, the elemental composition of a sample or molecule, and the potential chemical structures of molecules .

Safety And Hazards

The compound should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources. It is recommended to wear personal protective equipment when handling this product . It is also advised not to eat, drink, or smoke when using this product .

Future Directions

5-Methyl-2-thiophenecarboxaldehyde is a potential candidate for microscopic third-order non-linear optical (NLO) materials . This suggests that it could have applications in the field of optics and photonics.

properties

IUPAC Name

5-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUMDUIUEPIGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047169
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow, gold, orange or dark brown liquid; roasted, nutty odour
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in most organic solvents, Miscible at room temperature (in ethanol)
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.168-1.172
Record name 5-Methyl-2-thiophenecarboxaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

5-Methyl-2-thiophenecarboxaldehyde

CAS RN

13679-70-4
Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
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Record name 2-Thiophenecarboxaldehyde, 5-methyl-
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Record name 5-methylthiophene-2-carbaldehyde
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Record name 5-METHYL-2-THIOPHENECARBOXALDEHYDE
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Record name 5-Methyl-2-thiophenecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
273
Citations
S Parambadath, A Mathew, MJ Barnabas… - Journal of Sol-Gel …, 2016 - Springer
… Based on this background, this paper describes the immobilisation of 5-methyl-2-thiophenecarboxaldehyde on aminopropyl-functionalised SBA-15 through Schiff base formation, which …
Number of citations: 32 link.springer.com
D Avcı, Ö Tamer, A Başoğlu, Y Atalay - Journal of Molecular Structure, 2018 - Elsevier
The 5-Methyl-2-thiophenecarboxaldehyde (MTC) and its derivatives present a wide range of biological activities. In this regard a combined experimental and theoretical analysis for …
Number of citations: 3 www.sciencedirect.com
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… with 2-thiophenecarboxaldehyde and with 3-thiophenecarboxaldehyde; for the experiments with 3-methyl-2-thiophenecarboxaldehyde, 5-methyl-2-thiophenecarboxaldehyde, and 5-…
Number of citations: 31 www.sciencedirect.com
A Bhardwaj, M Kumar, S Garg, D Kumar - Inorganic Chemistry …, 2023 - Elsevier
Keeping in view, the widespread of contagious diseases, we have prepared an important class of organotellurium(IV) complexes to cure these ailments, comprising condensation …
Number of citations: 1 www.sciencedirect.com
CK Lee, JS Gong, ISH Lee - Journal of heterocyclic chemistry, 1995 - Wiley Online Library
… investigation on the benzoin condensation reaction of heterocyclic aldehydes we came to isolate an aldol-type adduct (2a) from the reaction of 5-methyl-2-thiophenecarboxaldehyde (la)…
Number of citations: 2 onlinelibrary.wiley.com
NL Alicea-Velázquez, G Crundwell - IUCrData, 2019 - scripts.iucr.org
… The title compound, C 12 H 10 N 2 O 2 S, was synthesized via the acid-catalyzed condensation of 4-nitroaniline and 5-methyl-2-thiophenecarboxaldehyde in a methanol–water solution. …
Number of citations: 5 scripts.iucr.org
M Lavanya, J Haribabu, K Ramaiah, CS Yadav… - Inorganica Chimica …, 2021 - Elsevier
… the synthesis of 5′-methyl-2-thiophenecarboxaldehyde-N(4)… of 5′-methyl-2-thiophenecarboxaldehyde with N(4)-un/… (99%) solution of 5′-methyl-2-thiophenecarboxaldehyde (0.01–…
Number of citations: 12 www.sciencedirect.com
M Masuda, KIICHI NISHIMURA - journal of Food Science, 1982 - Wiley Online Library
… On the other hand, the amounts of DMTS, 2-thiophenecarboxaldehyde, 5-methyl-2-thiophenecarboxaldehyde, benzothiophene and benzothiazole did not change. Lepp;inen et al. (1979…
Number of citations: 60 ift.onlinelibrary.wiley.com
DG Berge - Journal of Chemical and Engineering Data, 1983 - ACS Publications
… 5-methyl-2-thiophenecarboxaldehyde … 5-methyl-2-thiophenecarboxaldehyde …
Number of citations: 6 pubs.acs.org
JP Beny, SN Dhawan, J Kagan… - The Journal of Organic …, 1982 - ACS Publications
… encountered during the conversion of 5-methyl-2-thiophenecarboxaldehyde (lb) into 5,5"-dimethyl-2,2,:5,,2"-terthiophene (5b). The overall yield of isolated product, pure from NMR, was …
Number of citations: 97 pubs.acs.org

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